molecular formula C19H14FN3O3S B2583547 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1421585-70-7

1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2583547
CAS No.: 1421585-70-7
M. Wt: 383.4
InChI Key: KCCHVYXRROWDAT-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic small molecule featuring a pyridin-2(1H)-one scaffold substituted with two distinct pharmacophores:

  • A 2-(4-fluorophenoxy)ethyl group linked to the nitrogen atom at position 1 of the pyridinone ring.
  • A 1,2,4-oxadiazole ring at position 3, further substituted with a thiophen-3-yl group.

The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug discovery . The 4-fluorophenoxy group is a common structural motif in kinase inhibitors and antimicrobial agents, contributing to hydrophobic interactions and improved pharmacokinetic properties .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-14-3-5-15(6-4-14)25-10-9-23-8-1-2-16(19(23)24)18-21-17(22-26-18)13-7-11-27-12-13/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCHVYXRROWDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, commonly referred to as compound 1, is a novel chemical entity that has garnered interest due to its potential biological activities. This compound integrates a pyridine core with oxadiazole and thiophene moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure is characterized by the following features:

  • Pyridine ring : A nitrogen-containing aromatic ring that often contributes to biological activity.
  • Oxadiazole ring : Known for its role in drug discovery, particularly in anticancer and antimicrobial agents.
  • Thiophene moiety : A five-membered aromatic ring containing sulfur, which enhances the compound's electronic properties.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and thiophene derivatives exhibit significant biological activities, including:

  • Anticancer properties : Many derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial effects : Some studies suggest potent activity against bacterial and fungal strains.

Anticancer Activity

A study investigating the anticancer potential of oxadiazole derivatives reported that compound 1 exhibited significant cytotoxicity against several cancer cell lines. It was found to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing p53 expression levels . The study highlighted the compound's ability to disrupt cellular proliferation and promote programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-710.38Apoptosis via caspase activation
PANC-115.00Cell cycle arrest
SK-MEL-212.50Induction of oxidative stress

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives, including compound 1. The results indicated that it possessed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between compound 1 and target proteins. The binding affinity was evaluated using various computational models, revealing strong hydrophobic interactions with active sites similar to those observed with established drugs like Tamoxifen . These interactions suggest a potential mechanism of action involving receptor modulation.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities that make it a candidate for further investigation:

Antimicrobial Activity

Studies have shown that derivatives of pyridine and oxadiazole compounds often possess antimicrobial properties. The presence of the thiophene moiety in this compound may enhance its efficacy against various bacterial strains. For example, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant potential of compounds containing oxadiazole and thiophene rings has been documented. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role .

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could make this compound valuable in treating inflammatory diseases .

Synthetic Pathways

The synthesis of 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Pyridine Nucleophilic Substitution : The introduction of the pyridine moiety can be accomplished via nucleophilic substitution reactions.
  • Functionalization : The final compound is synthesized by introducing the 4-fluorophenoxyethyl group through etherification or similar methods.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, derivatives of pyridine and oxadiazole were tested against various pathogens. The results indicated that compounds similar to this compound showed promising antimicrobial activity, particularly against resistant strains of bacteria .

Case Study 2: Antioxidant Activity Assessment

A recent investigation evaluated the antioxidant capacity of related compounds using the DPPH assay and ABTS radical scavenging methods. The findings suggested that the incorporation of thiophene significantly enhanced the radical scavenging ability compared to non-thiophene analogs .

Comparison with Similar Compounds

To contextualize the unique properties of this compound, a comparative analysis with structurally and functionally related molecules is provided below.

Structural Analogues with Pyridin-2(1H)-one Cores
Compound Name Key Structural Features Biological Activity/Application Reference
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Bromobenzyl substituent; trifluoromethoxyphenyl-oxadiazole Anticancer (kinase inhibition)
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Urea linker; 4-fluorophenyl-oxadiazole SARS-CoV-2 protease inhibition
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Chlorophenyl-oxadiazole; thienopyrimidine core Antitubercular (Mtb enzyme inhibition)
Target Compound Thiophen-3-yl-oxadiazole; 4-fluorophenoxyethyl chain Hypothesized: Antiviral/antimicrobial

Key Observations:

  • Substituent Effects : The trifluoromethoxyphenyl group in enhances lipophilicity, favoring blood-brain barrier penetration, whereas the thiophene in the target compound may improve target selectivity due to its smaller size and electronic profile .
Pharmacokinetic and Physicochemical Properties
Property Target Compound 1-(3-Bromobenzyl)-5-(trifluoromethoxyphenyl-oxadiazole) N-[3-(...ureido)phenyl]acetamide
Molecular Weight ~413.4 g/mol ~498.3 g/mol ~452.5 g/mol
cLogP ~3.2 (estimated) ~4.1 ~2.8
Hydrogen Bond Donors 1 (pyridinone NH) 1 3 (urea NH, acetamide NH)
Rotatable Bonds 7 6 8
TPSA ~90 Ų ~85 Ų ~110 Ų

Analysis :

  • The target compound’s lower cLogP (~3.2) compared to indicates reduced hydrophobicity, which may improve aqueous solubility and oral bioavailability.
  • Its moderate topological polar surface area (TPSA ~90 Ų) aligns with typical values for CNS-active drugs, though its lack of hydrogen bond donors (vs. ) could limit interactions with polar targets .

Q & A

Basic Question: What are the key synthetic steps for preparing this compound?

Answer:
The synthesis typically involves:

  • Intermediate formation : Initial preparation of a pyridin-2-one or oxadiazole precursor, often via N-alkylation or acylation reactions (e.g., coupling 4-fluorophenoxyethyl groups to the pyridine core) .
  • Oxadiazole ring construction : Cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under dehydrating conditions (e.g., using POCl₃ or TBTU) .
  • Purification : Column chromatography or recrystallization to isolate the final product, ensuring >95% purity .

Basic Question: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, oxadiazole, and thiophene moieties) .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving 3D conformation, particularly for hydrogen bonding or π-π stacking interactions (if crystals are obtainable) .

Advanced Question: How can reaction yields be optimized during oxadiazole ring formation?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalyst use : Employ coupling agents like EDCI/HOBt to reduce side reactions .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition risks .
  • Real-time monitoring : Use TLC or HPLC to track intermediate conversion .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Modify substituents : Systematically alter the fluorophenyl, thiophene, or oxadiazole groups to assess impact on bioactivity (e.g., antimicrobial or kinase inhibition) .
  • Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
  • Computational docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock) .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., IC₅₀ determination methods) .
  • Validate purity : Ensure compounds are >98% pure via HPLC to exclude confounding impurities .
  • Control experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

Basic Question: What functional groups influence the compound’s reactivity?

Answer:

  • Oxadiazole ring : Participates in hydrogen bonding with biological targets due to its electron-deficient nature .
  • 4-Fluorophenoxy group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
  • Thiophene moiety : Contributes to π-stacking interactions in target binding .

Advanced Question: How to address solubility challenges in in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for aqueous compatibility .
  • Salt formation : Convert the free base to a hydrochloride or mesylate salt to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Question: What computational methods predict metabolic stability?

Answer:

  • ADMET prediction : Tools like SwissADME or MetaCore model CYP450 metabolism and clearance rates .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify susceptible sites (e.g., oxadiazole ring oxidation) .

Basic Question: How to assess compound stability under physiological conditions?

Answer:

  • pH stability testing : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .

Advanced Question: What strategies validate target engagement in cellular models?

Answer:

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates .
  • Cellular thermal shift assay (CETSA) : Measure target protein melting shifts after compound treatment .
  • Knockout models : Compare activity in wild-type vs. CRISPR-edited cells lacking the putative target .

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